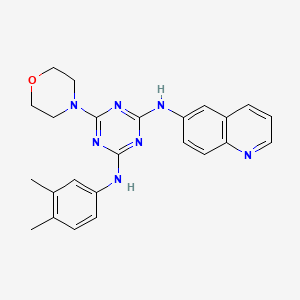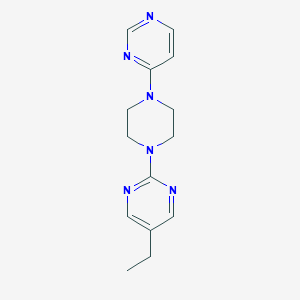![molecular formula C21H22N4OS B2386246 (4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(chinoxalin-6-yl)methanon CAS No. 1904333-45-4](/img/structure/B2386246.png)
(4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(chinoxalin-6-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone is a synthetic compound with unique structural and chemical properties It contains a methanone moiety linked to quinoxalin-6-yl and a piperidinyl group connected to a dihydrothieno[3,2-c]pyridine ring
Wissenschaftliche Forschungsanwendungen
In Chemistry: This compound is useful for studying reaction mechanisms and exploring new synthetic methodologies due to its intricate structure and reactivity.
In Biology: It can serve as a probe to investigate biological pathways, given its potential interaction with various biomolecules.
In Medicine: There is potential for this compound to be developed as a pharmaceutical agent, targeting specific molecular pathways involved in diseases.
In Industry: Its unique properties might make it useful in material science, possibly as a component in advanced materials or as a precursor for other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone typically involves multiple steps. A common route might include:
Formation of the Thienopyridine Ring: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions, producing the thieno[3,2-c]pyridine structure.
Attachment of the Piperidinyl Group: : The thienopyridine intermediate is then reacted with a piperidinyl derivative, possibly via nucleophilic substitution or amide formation.
Methanone Introduction: : The final step involves forming the (quinoxalin-6-yl)methanone moiety. This may occur through a condensation reaction, linking the methanone group to the piperidinyl derivative.
Industrial Production Methods: Scaling up this synthesis for industrial purposes requires optimizing reaction conditions to maximize yield and minimize byproducts. This typically involves:
Controlled Temperature and Pressure: : Maintaining precise reaction conditions ensures consistent product quality.
Use of Catalysts: : Catalysts may be employed to accelerate reactions and improve efficiency.
Purification Techniques: : Methods like recrystallization or chromatography are used to purify the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can modify functional groups, potentially altering the compound's activity.
Reduction: : Reducing agents can be used to change specific groups within the molecule, impacting its overall structure and reactivity.
Substitution: : Nucleophilic or electrophilic substitution reactions allow for the modification of the compound by replacing certain atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution Conditions: : These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed: Depending on the reactions undertaken, products may include altered methanone derivatives, modified piperidinyl groups, or new quinoxalin-6-yl-based compounds.
Wirkmechanismus
Molecular Targets and Pathways: The exact mechanism by which (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone exerts its effects depends on its application. In biological systems, it may bind to specific enzymes or receptors, altering their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Compared to other thienopyridine or quinoxaline derivatives, (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone is unique in combining these distinct moieties into a single structure
List of Similar Compounds
Thienopyridine derivatives
Piperidinyl-containing compounds
Quinoxaline-based compounds
This blend of structural features sets (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone apart from other compounds, making it a subject of interest in various scientific disciplines.
Eigenschaften
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(15-1-2-18-19(13-15)23-8-7-22-18)24-9-3-17(4-10-24)25-11-5-20-16(14-25)6-12-27-20/h1-2,6-8,12-13,17H,3-5,9-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIPCQRMBMVGHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2386170.png)
![4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2386171.png)
![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2386178.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)
![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)
![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2386186.png)
